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molecular formula C10H9NS B8338938 7-Cyclopropyl-1,3-benzothiazole

7-Cyclopropyl-1,3-benzothiazole

Cat. No. B8338938
M. Wt: 175.25 g/mol
InChI Key: LMMHAFYTTDFDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221809B2

Procedure details

Into a solution of 7-chloro-1,3-benzothiazole (390 mg, 2.30 mmol, 1.00 equiv), cyclopropylboronic acid (300 mg, 3.49 mmol, 2.00 equiv) and potassium phosphate (2.2 g, 4.50 equiv) in a mixture toluene (12 mL) and water (1.2 mL) was added Pd(OAc)2 (51.6 mg, 0.23 mmol, 0.10 equiv) and PCy3HBF4 (0.17 g, 0.20 equiv). After degassed under vacuum and flushed with nitrogen, the resulting mixture was heated for 6 h at 100° C. in an oil bath under nitrogen atmosphere, cooled down to room temperature, quenched by the addition of 20.0 mL of water and extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine and dried over anhydrous sodium sulfate. Upon filtration and concentration under reduced pressure, the residue was purified by flash chromatography on silica gel, eluting with petroleum ether/ethyl acetate (10:1-5:1) to provide the title compound as purple oil. MS m/z [M+H]+ (ESI): 176.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
51.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]2[S:9][CH:8]=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH:11]1(B(O)O)[CH2:13][CH2:12]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH:11]1([C:2]2[C:10]3[S:9][CH:8]=[N:7][C:6]=3[CH:5]=[CH:4][CH:3]=2)[CH2:13][CH2:12]1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
ClC1=CC=CC=2N=CSC21
Name
Quantity
300 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate
Quantity
2.2 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
51.6 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After degassed under vacuum
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 20.0 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Upon filtration and concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate (10:1-5:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=CC=2N=CSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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